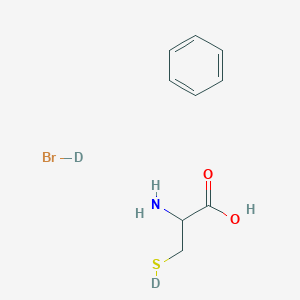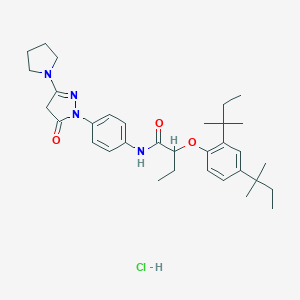
S-(Bromophenyl)cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(Bromophenyl)cysteine is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid cysteine and contains a bromine atom attached to a phenyl group. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of S-(Bromophenyl)cysteine is not well understood. However, it is believed that the compound reacts with cysteine residues in proteins to form a covalent adduct. This adduct can then be used to study the function of cysteine residues in proteins.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as glutathione S-transferase. It has also been found to induce oxidative stress in cells. Additionally, it has been shown to affect the redox state of proteins.
Advantages and Limitations for Lab Experiments
One of the advantages of using S-(Bromophenyl)cysteine in lab experiments is that it is a specific and selective probe for cysteine residues in proteins. It can also be used in a variety of experimental conditions. However, one of the limitations of using this compound is that it can react with other amino acids in proteins, such as histidine and methionine. This can lead to non-specific labeling of proteins.
Future Directions
There are several future directions for the use of S-(Bromophenyl)cysteine in scientific research. One direction is the development of new techniques for the selective labeling of cysteine residues in proteins. Another direction is the use of this compound in the study of protein-protein interactions. Additionally, the use of this compound in the study of the redox state of proteins is an area of future research.
Conclusion:
In conclusion, this compound is a useful tool for studying the function of cysteine residues in proteins. It has several biochemical and physiological effects and can be used in a variety of experimental conditions. However, it is important to consider the limitations of using this compound in lab experiments. There are several future directions for the use of this compound in scientific research, and it is likely that this compound will continue to be an important tool in the study of proteins.
Synthesis Methods
S-(Bromophenyl)cysteine can be synthesized using various methods. One of the most commonly used methods is the reaction between cysteine and 4-bromobenzyl bromide. The reaction takes place in an aqueous medium at a pH of 7-8 and a temperature of 25-30°C. The reaction yields this compound and sodium bromide as the byproduct.
Scientific Research Applications
S-(Bromophenyl)cysteine has been used extensively in scientific research. It has been found to be a useful tool for studying the function of cysteine residues in proteins. It is also used as a probe to study the redox state of proteins. Additionally, it has been used to study the interaction between proteins and small molecules.
properties
CAS RN |
130247-40-4 |
|---|---|
Molecular Formula |
C9H14BrNO2S |
Molecular Weight |
282.2 g/mol |
IUPAC Name |
2-amino-3-deuteriosulfanylpropanoic acid;benzene;(2H)bromane |
InChI |
InChI=1S/C6H6.C3H7NO2S.BrH/c1-2-4-6-5-3-1;4-2(1-7)3(5)6;/h1-6H;2,7H,1,4H2,(H,5,6);1H/i/hD2 |
InChI Key |
CETZTQXAIDOVOM-ZSJDYOACSA-N |
Isomeric SMILES |
[2H]SCC(C(=O)O)N.[2H]Br.C1=CC=CC=C1 |
SMILES |
C1=CC=CC=C1.C(C(C(=O)O)N)S.Br |
Canonical SMILES |
C1=CC=CC=C1.C(C(C(=O)O)N)S.Br |
synonyms |
S-(bromophenyl)cysteine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)
![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)
![Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B237040.png)
![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B237049.png)

![[(2R,3R,4R,5R)-2-[[(3R)-2,2-difluoro-3-hydroxytetradecanoyl]amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B237058.png)
![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B237066.png)


![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)